2-Hexyl-cyclobutanone
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Overview
Description
2-Hexyl-cyclobutanone is a cyclobutane derivative characterized by a hexyl group attached to the cyclobutane ring Cyclobutane derivatives are known for their strained ring structures, which impart unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane derivatives, including 2-Hexyl-cyclobutanone, is the [2+2] cycloaddition reaction. This reaction involves the cycloaddition of two alkenes or an alkene and a ketene to form the cyclobutane ring. For this compound, the reaction typically involves the cycloaddition of hexyl-substituted alkenes under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale [2+2] cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Hexyl-cyclobutanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone derivatives with additional functional groups.
Reduction: Reduction reactions can convert this compound to cyclobutane derivatives with different substituents.
Substitution: The hexyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and specific reaction conditions, including temperature and pressure control
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives with hydroxyl or carbonyl groups, while reduction may produce cyclobutane derivatives with alkyl or aryl groups .
Scientific Research Applications
2-Hexyl-cyclobutanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex cyclobutane derivatives and studying ring strain effects.
Biology: The compound is used in studies investigating the biological activity of cyclobutane derivatives, including their potential as enzyme inhibitors or signaling molecules.
Medicine: Research explores its potential as a precursor for developing new pharmaceuticals with unique biological activities.
Industry: this compound is used in the synthesis of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 2-Hexyl-cyclobutanone exerts its effects involves its interaction with molecular targets and pathways. The strained cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, signaling pathways, and other cellular processes .
Comparison with Similar Compounds
Cyclobutanone: A simpler cyclobutane derivative without the hexyl group.
2-Methyl-cyclobutanone: A cyclobutane derivative with a methyl group instead of a hexyl group.
2-Phenyl-cyclobutanone: A cyclobutane derivative with a phenyl group.
Comparison: 2-Hexyl-cyclobutanone is unique due to the presence of the hexyl group, which imparts different chemical properties and reactivity compared to other cyclobutanone derivatives. The hexyl group increases the compound’s hydrophobicity and can influence its interactions with biological molecules and materials .
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-hexylcyclobutan-1-one |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-9-7-8-10(9)11/h9H,2-8H2,1H3 |
InChI Key |
KNQDUQNQTOZYJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC1=O |
Origin of Product |
United States |
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